molecular formula C2HBrN2O B11785296 5-Bromo-1,2,4-oxadiazole

5-Bromo-1,2,4-oxadiazole

Cat. No.: B11785296
M. Wt: 148.95 g/mol
InChI Key: WRXPUNPSAFVMEK-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms, with a bromine atom attached to one of the carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazole in toluene, yields 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted oxadiazoles, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,4-oxadiazole varies depending on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit enzymes like xanthine oxidase, which is involved in purine metabolism . The presence of electron-donating or electron-withdrawing groups on the oxadiazole ring can significantly influence its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-1,2,4-oxadiazole include other oxadiazole derivatives, such as:

Uniqueness

This compound is unique due to the presence of the bromine atom, which can be used as a versatile handle for further functionalization. This allows for the synthesis of a wide variety of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

5-bromo-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2O/c3-2-4-1-5-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXPUNPSAFVMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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